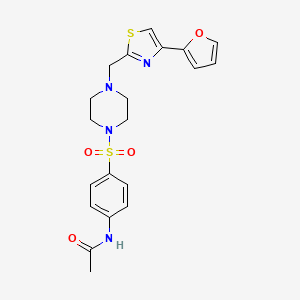

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

This compound features a furan-2-yl-substituted thiazole core linked to a piperazine sulfonyl bridge and a phenyl acetamide moiety. The acetamide tail may contribute to metabolic stability and target affinity.

Propriétés

IUPAC Name |

N-[4-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-15(25)21-16-4-6-17(7-5-16)30(26,27)24-10-8-23(9-11-24)13-20-22-18(14-29-20)19-3-2-12-28-19/h2-7,12,14H,8-11,13H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEOAALVFKKBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide Similar compounds have been studied for their antimicrobial and anticancer activities. These compounds often target specific proteins or enzymes in pathogens or cancer cells.

Mode of Action

The exact mode of action of This compound It’s known that similar compounds interact with their targets, causing changes that inhibit the growth of pathogens or cancer cells.

Biochemical Pathways

The specific biochemical pathways affected by This compound Related compounds have been shown to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.

Result of Action

The molecular and cellular effects of This compound Similar compounds have been found to have promising antimicrobial activity and were active against certain types of cancer cells.

Analyse Biochimique

Biochemical Properties

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial and antiproliferative activities, making it a potential candidate for drug development. It interacts with enzymes such as cyclooxygenase (COX-1 and COX-2), where it binds to the active site and inhibits their activity. Additionally, it has been observed to interact with various proteins involved in cell signaling pathways, thereby modulating their functions.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell proliferation. Furthermore, it has been reported to modulate cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to the active sites of enzymes such as cyclooxygenase, leading to their inhibition and subsequent reduction in the production of pro-inflammatory mediators. Additionally, it interacts with proteins involved in cell signaling pathways, resulting in altered phosphorylation states and changes in gene expression. These molecular interactions contribute to its antiproliferative and antimicrobial activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that its effects on cellular function, such as inhibition of cell proliferation and induction of apoptosis, are sustained over time. The compound’s activity may decrease if exposed to extreme conditions, such as high temperatures or acidic environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and antimicrobial activities without causing adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of metabolites that are subsequently conjugated and excreted. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It interacts with binding proteins that facilitate its localization and accumulation in specific tissues. Studies have shown that the compound can cross the blood-brain barrier, indicating its potential for central nervous system applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes. Additionally, it has been observed to accumulate in the nucleus, suggesting its potential role in regulating gene expression. Post-translational modifications, such as phosphorylation, may further modulate its subcellular localization and activity.

Activité Biologique

N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic structures. The key components include:

- Furan ring : Known for its role in various biological activities.

- Thiazole ring : Often associated with antimicrobial and anticancer properties.

- Piperazine moiety : Commonly used in drug design for enhancing pharmacological profiles.

The compound's structure allows for diverse interactions with biological targets, making it a subject of interest for further research.

2.1 Antimicrobial Properties

Research has indicated that derivatives of thiazole, including those similar to this compound, exhibit significant antibacterial activity. For instance, a study evaluated thiazole-containing compounds against various bacterial strains, revealing minimum inhibitory concentrations (MICs) ranging from 31.25 µg/mL to 125 µg/mL, indicating promising antibacterial potential compared to standard antibiotics like norfloxacin .

2.2 Anticancer Activity

Thiazole derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain thiazole-based compounds can inhibit cancer cell proliferation effectively. For example, compounds with similar structural motifs demonstrated IC50 values less than 5 µg/mL against various cancer cell lines, suggesting strong cytotoxic effects . The presence of electron-donating groups on the phenyl ring significantly enhances their activity.

The proposed mechanisms underlying the biological activities of this compound include:

- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt the synthesis pathways, leading to bacterial cell death.

- Induction of apoptosis in cancer cells : The compound may trigger apoptotic pathways through interaction with specific proteins involved in cell survival.

3. Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Furan ring | Enhances solubility and bioavailability |

| Thiazole moiety | Imparts significant antimicrobial and anticancer properties |

| Piperazine linkage | Increases receptor binding affinity |

4. Case Studies and Research Findings

Several studies have highlighted the effectiveness of thiazole derivatives in various applications:

- Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against pathogens like Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

- Anticancer Studies : Research involving cell lines such as A549 (lung cancer) and MCF7 (breast cancer) demonstrated that specific modifications to the thiazole structure could enhance cytotoxicity by over 50% compared to untreated controls .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases .

Applications De Recherche Scientifique

Molecular Formula

The molecular formula of N-(4-((4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide is CHNOS, with a molecular weight of approximately 482.6 g/mol .

Structural Characteristics

The compound features a furan ring, a thiazole moiety, and a piperazine ring, which contribute to its biological activity. The sulfonamide group enhances its solubility and bioavailability, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole-containing compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria . The incorporation of the piperazine ring further enhances these properties due to its ability to interact with bacterial membranes.

Anticancer Potential

This compound has shown promise in anticancer research. A related study investigated the anticancer activity of thiazole derivatives against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited cytotoxic effects, suggesting that modifications to the thiazole structure can lead to enhanced anticancer activity .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized thiazole derivatives against various pathogens using the turbidimetric method. Compounds demonstrated promising results, particularly those containing the sulfonamide group .

- Cytotoxicity Assessment : In vitro assays were conducted on MCF7 cells to assess the cytotoxic effects of thiazole derivatives. The Sulforhodamine B (SRB) assay revealed that specific compounds had significant inhibitory effects on cell proliferation .

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Compound D1 | Antimicrobial | E. coli | 15 |

| Compound D6 | Anticancer | MCF7 | 10 |

| Compound D7 | Anticancer | MCF7 | 8 |

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Thiazole Synthesis | Furan, thiourea | 85 |

| Piperazine Reaction | Piperazine, base | 90 |

| Sulfonamide Formation | Sulfonic acid | 80 |

| Acetamide Formation | Acetic anhydride | 75 |

Comparaison Avec Des Composés Similaires

Structural Analogues with Thiazole-Piperazine Linkages

Urea Derivatives (Compounds 11a–11o, )

These compounds share a thiazol-2-yl-piperazine backbone but replace the acetamide with a urea group . Key differences include:

- Substituents : Aryl groups (e.g., 3-fluorophenyl, 3,5-dichlorophenyl) on the urea moiety.

- Synthetic Yields : High yields (83.7–88.9%) due to optimized coupling reactions.

- Mass Data : ESI-MS m/z values range from 466.2 to 602.2 [M+H]+, reflecting substituent variations.

Activity : Urea derivatives are often explored as kinase inhibitors or antiproliferative agents, though specific data is absent here.

Sulfonamidoacetamides (Compounds 5–7, )

These analogs feature a sulfamoyl bridge instead of sulfonyl and incorporate oxazole/thiazole/imidazole rings. For example:

- N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyl-thiazol-2-yl)benzamide (6): Combines thiazole and benzamide groups.

- Synthesis : DMAP-catalyzed coupling under ultrasonication improves efficiency .

Key Contrast : The target compound’s furan-thiazole and sulfonyl-piperazine linkage may offer distinct electronic and steric properties compared to sulfamoyl-based analogs.

Piperazine-Sulfonyl-Acetamide Derivatives

N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()

- Structure : Piperazine sulfonyl group linked to a 4-fluorophenyl acetamide .

- Attributes : The electron-withdrawing fluorine and methyl groups may enhance metabolic stability .

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide ()

- Structure : Benzothiazole replaces thiazole, and a methoxyphenyl group modifies the piperazine.

Furan-Containing Analogs

2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides ()

- Structure : Triazole-furan core instead of thiazole.

- Anti-Exudative Activity : At 10 mg/kg, these compounds showed comparable efficacy to diclofenac sodium (8 mg/kg) in rat models, highlighting the role of furan in anti-inflammatory activity .

Key Difference : The triazole ring’s hydrogen-bonding capacity may differ from thiazole’s sulfur-mediated interactions.

SAR Insights

Q & A

Advanced Question

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the acetamide moiety .

- Salt formation : React with HCl or sodium tosylate to improve aqueous solubility .

- Nanoparticle encapsulation : Use PLGA or liposomes for controlled release; characterize via dynamic light scattering (DLS) .

How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Advanced Question

- Analog synthesis : Replace the furan with thiophene or pyridine to assess aromatic ring effects .

- Pharmacophore mapping : Identify critical groups (e.g., sulfonylpiperazine) using QSAR tools like CoMFA .

- Alanine scanning : Synthesize analogs with single-group deletions (e.g., removing the thiazole methyl) to test functional importance .

What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

Advanced Question

- ADMET prediction : SwissADME or pkCSM estimates logP, CYP inhibition, and blood-brain barrier permeability .

- MD simulations : GROMACS models membrane permeation and protein-ligand dynamics over 100-ns trajectories .

How should researchers design experiments to validate target engagement in vivo?

Advanced Question

- Radiolabeling : Incorporate or isotopes into the acetamide group for biodistribution studies .

- PET imaging : Synthesize -labeled analogs and track uptake in rodent models .

- Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., enzymes) and confirm loss of activity .

Notes

- Data Tables : Include HPLC retention times, IC values, and crystallographic parameters (e.g., unit cell dimensions) in supplementary materials.

- References : Prioritize peer-reviewed journals over commercial sources (e.g., exclude BenchChem as instructed).

- Methodological Rigor : Replicate key findings across independent labs to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.